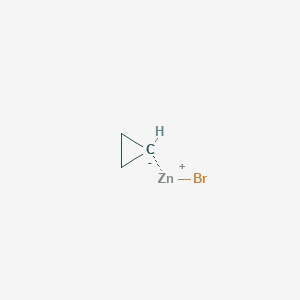

Cyclopropylzinc bromide, 0.50 M in THF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromozinc(1+);cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVDXUFZJARKPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313676 | |

| Record name | Cyclopropylzinc bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126403-68-7 | |

| Record name | Cyclopropylzinc bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Enduring Utility of Organozinc Reagents

An In-Depth Technical Guide to the Solution Structure of Cyclopropylzinc Bromide in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

First prepared by Edward Frankland in 1849, organozinc compounds represent one of the oldest classes of organometallic reagents.[1] Their tolerance of a wide variety of functional groups, coupled with moderate reactivity, has established them as indispensable tools in modern organic synthesis.[2] Among these, cyclopropylzinc halides are particularly valuable for introducing the cyclopropyl moiety—a strained, three-membered ring that can impart unique conformational and metabolic properties to bioactive molecules. This guide provides an in-depth analysis of the structure of cyclopropylzinc bromide in its most common solvent, tetrahydrofuran (THF), moving beyond simplistic representations to explore the dynamic equilibrium that dictates its reactivity. Understanding this structure is paramount for optimizing reaction conditions and achieving reproducible outcomes in applications such as the Nobel Prize-winning Negishi cross-coupling reaction.[3][4]

Pillar 1: The Schlenk Equilibrium - A Dynamic Foundation

At the core of understanding any organozinc halide in solution is the Schlenk equilibrium.[1][5] This fundamental principle, first described for Grignard reagents, dictates that the organozinc halide species (RZnX) exists in equilibrium with its corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) counterparts.[5] For cyclopropylzinc bromide, this equilibrium can be represented as:

2 c-PrZnBr ⇌ (c-Pr)₂Zn + ZnBr₂

The position of this equilibrium is profoundly influenced by the solvent, the concentration, and the temperature.[5] In coordinating solvents like THF, the equilibrium generally favors the mixed organozinc halide species, c-PrZnBr.[6] However, the presence of all three species in solution is a critical consideration for mechanistic analysis, as the dialkylzinc compound, (c-Pr)₂Zn, is often more reactive, albeit present in lower concentrations.[1][7]

Figure 1: The Schlenk equilibrium for cyclopropylzinc bromide in THF.

Pillar 2: The Role of THF - From Solvation to Structure

Tetrahydrofuran (THF) is not merely an inert medium; it is an active participant in defining the structure of cyclopropylzinc bromide. The zinc atom in RZnX species is Lewis acidic and readily coordinates with the oxygen lone pairs of THF molecules.[6] This solvation is crucial for stabilizing the reagent and preventing gross aggregation and precipitation.

Computational studies on analogous zinc halides (ZnCl₂) and organozinc halides (MeZnCl) in THF provide significant insight. These studies reveal that the zinc center typically achieves a tetracoordinate, pseudo-tetrahedral geometry.[8][9][10] For cyclopropylzinc bromide, this means the zinc atom is bound to the cyclopropyl group, the bromine atom, and typically two molecules of THF.

Figure 3: Equilibrium between the solvated monomer and the bromide-bridged dimer of c-PrZnBr in THF.

Spectroscopic techniques like Diffusion Ordered Spectroscopy (DOSY) on related organozinc sulfinate systems in THF have shown that they exist predominantly as solvated dimers. [11]This provides strong experimental support for the hypothesis that a similar dimeric structure is a major component for cyclopropylzinc bromide in THF solution. The monomeric form is believed to be the more reactive species in many reactions, so this equilibrium directly impacts the effective concentration of the active nucleophile.

Impact on Reactivity: The Negishi Cross-Coupling Case Study

The complex solution structure of cyclopropylzinc bromide has profound implications for its application in synthesis, particularly in the palladium-catalyzed Negishi cross-coupling. [3]The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the cyclopropyl group is transferred from zinc to the palladium center, is often rate-determining.

The efficiency of this step is dependent on the structure of the organozinc reagent. It is generally accepted that the monomeric form, c-PrZnBr(THF)₂, is the active species in transmetalation. The dimeric form is less reactive and must first dissociate to enter the catalytic cycle. Therefore, reaction conditions that shift the equilibrium towards the monomer can lead to faster reaction rates.

Figure 4: Workflow showing the role of the monomer-dimer equilibrium in the Negishi coupling.

Experimental Protocols

Protocol 1: Preparation of Cyclopropylzinc Bromide in THF

This protocol is based on the direct insertion of activated zinc into cyclopropyl bromide. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

Materials:

-

Zinc dust (<10 micron, 99.9%)

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

Cyclopropyl bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents).

-

The flask is heated under vacuum with a heat gun to remove any adsorbed water and then cooled under a positive pressure of argon.

-

Anhydrous THF is added, and the suspension is stirred.

-

A small amount of 1,2-dibromoethane (approx. 5 mol%) is added via syringe. The mixture is gently warmed. Activation is indicated by the evolution of ethene gas.

-

After gas evolution ceases, trimethylsilyl chloride (approx. 3 mol%) is added to further activate the zinc surface. The mixture is stirred for 20 minutes at room temperature.

-

Formation of the Organozinc Reagent: A solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.

-

The reaction is exothermic. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the consumption of the starting material is confirmed (e.g., by GC analysis of a quenched aliquot).

-

The resulting greyish solution of cyclopropylzinc bromide is allowed to stand for the excess zinc to settle. The supernatant can be cannulated into another flask for storage or used directly. The concentration is typically around 0.5 M. [12]

Protocol 2: Negishi Cross-Coupling of 4-Bromoanisole with Cyclopropylzinc Bromide

Materials:

-

4-Bromoanisole

-

Cyclopropylzinc bromide solution (0.5 M in THF, prepared as above)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under argon, add 4-bromoanisole (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%).

-

Add anhydrous THF to dissolve the solids.

-

To the stirred solution, add the cyclopropylzinc bromide solution (1.2-1.5 equivalents) dropwise via syringe at room temperature.

-

The reaction mixture is then heated to 50-60 °C and monitored by TLC or GC.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 4-cyclopropylanisole.

Data Summary

| Parameter | Description | Supporting Evidence |

| Primary Species | c-PrZnBr | Exists in equilibrium with (c-Pr)₂Zn and ZnBr₂ (Schlenk Equilibrium). [1][5] |

| Coordination Geometry | Tetrahedral | Inferred from computational studies on analogous RZnX species in THF. [8][9] |

| Solvation | Coordinated by THF | The Lewis acidic zinc center binds THF molecules. [6] |

| Coordination Number | ~1.5 - 2 (THF) | Dynamic equilibrium between mono- and bis-solvated species is likely. [10] |

| Aggregation State | Monomer-Dimer Equilibrium | Bromide-bridged dimers are likely the major species in solution. [6][11] |

| Active Species in Rxn | Monomeric c-PrZnBr(THF)₂ | The less sterically hindered monomer is believed to be more reactive in transmetalation. |

Conclusion

The representation of cyclopropylzinc bromide as a simple "c-PrZnBr" formula belies a complex and dynamic reality in THF solution. Its structure is governed by the interplay of the Schlenk equilibrium, robust coordination by THF molecules, and a monomer-dimer aggregation equilibrium. The resulting species, predominantly a bromide-bridged dimer solvated by THF, exists in equilibrium with a highly reactive, tetra-coordinate monomer. Acknowledging this structural complexity is not an academic exercise; it is essential for the rational design and optimization of synthetic protocols, enabling researchers to harness the full potential of this versatile organometallic reagent with greater control and reproducibility.

References

-

Rio, J., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link] [8][9][10]2. Krasovskiy, A., et al. (2006). A general and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link] [3][4]3. Jackson, R. F. W., et al. (2001). Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity. PubMed. [Link] [13][14]4. van Koten, G., Jastrzebski, J. T. B. H. (n.d.). Structural organozinc chemistry. DSpace@Utrecht University. [Link] [15]5. van Koten, G., Jastrzebski, J. T. B. H. (n.d.). Structural organozinc chemistry. UU Research Portal. [Link] [6][11]6. Rio, J., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). Schlenk equilibrium. Wikipedia. [Link]

-

Markiewicz, J. T., et al. (2015). Methylzinc tert-butoxide tetrahydrofuran solvate. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Organozinc chemistry. Wikipedia. [Link]

-

Szafert, S., et al. (2022). Exploring the reactivity of homoleptic organozincs towards SO₂: synthesis and structure of a homologous series of organozinc sulfinates. RSC Publishing. [Link]

-

Rio, J., et al. (2024). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv. [Link]

-

Jagtap, R. S. (2007). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. [Link] 21. Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Maha Automations. (2023). CYCLOPROPYL ZINC BROMIDE 0.5M IN THF. [Link]

-

Chiorboli, C., et al. (2015). Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism. RSC Publishing. [Link]

-

Zhang, Y. (2022). Review of cyclopropyl bromide synthetic process. ResearchGate. [Link]

-

Cloke, F. G. N., et al. (2001). Ring-opening of tetrahydrofuran with PCl3 catalysed by an ortho-xylidenedizinc complex. ResearchGate. [Link]

-

Berger, S., et al. (1999). NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zincates. PubMed. [Link]

- Google Patents. (2015). Novel method for synthesizing cyclopropyl bromide.

-

Ley, S. V., et al. (2018). On-demand synthesis of organozinc halides under continuous flow conditions. PubMed. [Link]

-

NIST. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Cyclopropyl bromide Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Cyclopropyl bromide IR Spectrum. NIST Chemistry WebBook. [Link]

-

Helquist, P., Bradlee, M. J. (1995). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses. [Link]

-

Sdfine. (n.d.). cyclopropylmagnesium bromide solution 0.5m in thf. [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Exploring the reactivity of homoleptic organozincs towards SO 2 : synthesis and structure of a homologous series of organozinc sulfinates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00577H [pubs.rsc.org]

- 12. Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7 [sigmaaldrich.com]

- 13. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zincates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

Physical and chemical properties of Cyclopropylzinc bromide solution

An In-Depth Technical Guide to Cyclopropylzinc Bromide Solution

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery and development, the cyclopropyl group stands out as a uniquely valuable structural motif. Its incorporation into molecular scaffolds often imparts favorable metabolic stability, enhanced potency, and improved pharmacokinetic properties. As a strained three-membered ring, it presents a distinct three-dimensional profile that can facilitate crucial binding interactions with biological targets. Organozinc reagents, particularly cyclopropylzinc bromide, have emerged as indispensable tools for introducing this moiety with precision and high functional group tolerance.[1][2]

Unlike their more reactive organolithium or Grignard counterparts, organozinc compounds exhibit a moderated reactivity that makes them exceptionally compatible with a wide array of sensitive functional groups.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical properties, chemical reactivity, and field-proven applications of cyclopropylzinc bromide solution, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions.

PART 1: Core Physicochemical Properties

Cyclopropylzinc bromide is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), a solvent that effectively solvates the organometallic species.[4] Its physical and chemical characteristics are fundamental to its proper handling, storage, and application in synthesis.

Table 1: Physical and Chemical Data for Cyclopropylzinc Bromide Solution (0.5 M in THF)

| Property | Value | Source(s) |

| CAS Number | 126403-68-7 | [5] |

| Molecular Formula | C₃H₅BrZn | [4][6] |

| Molecular Weight | 186.37 g/mol | [5] |

| Appearance | Liquid | [4] |

| Concentration | 0.5 M in Tetrahydrofuran (THF) | [7] |

| Density | ~0.969 g/mL at 25 °C | [4][8] |

| Storage Temperature | 2-8°C | [4] |

| Flash Point | -17 °C (-1.4 °F) - closed cup | [4] |

PART 2: Stability, Handling, and Safety

The utility of cyclopropylzinc bromide is intrinsically linked to its handling. While less pyrophoric than many organolithium reagents, it is highly sensitive to moisture and air, which can rapidly degrade the reagent and compromise reaction yields.[9][10]

Stability and Storage

Proper storage is paramount for maintaining the reagent's integrity. Cyclopropylzinc bromide solution should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] The THF solvent is susceptible to peroxide formation upon prolonged exposure to air, which can create a significant explosion hazard.[11] Containers should be dated upon opening and periodically checked for peroxides, especially if crystals are observed.[11] The recommended shelf life is typically around 12 months under ideal storage conditions.[11]

Safe Handling Protocol

All manipulations must be conducted using standard air-free techniques, such as a Schlenk line or a glovebox, to prevent exposure to atmospheric oxygen and moisture.[10]

-

Inert Atmosphere: Before use, the reaction vessel must be thoroughly dried and purged with an inert gas.

-

Reagent Transfer: The solution should be transferred from its Sure/Seal™ packaging using a dry, inert gas-flushed syringe or cannula.[7]

-

Quenching: Upon reaction completion, any excess organozinc reagent must be carefully quenched. This is typically achieved by the slow, controlled addition of a protic solvent like isopropanol or a saturated aqueous solution of ammonium chloride at a reduced temperature (e.g., 0°C).

Safety Profile and Hazard Management

Cyclopropylzinc bromide solution is classified as a hazardous material. The primary risks are associated with the THF solvent and the reagent's reactivity.

Table 2: GHS Hazard and Precautionary Information

| Category | GHS Codes | Description |

| Pictograms | Flame, Corrosion, Health Hazard, Exclamation Mark | GHS02, GHS05, GHS08, GHS07[4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H225, H302, H314, H335, H351 | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of causing cancer.[4] |

| Precautionary Statements | P210, P233, P280, P303+P361+P353, P305+P351+P338 | Keep away from heat/sparks/open flames. Keep container tightly closed. Wear protective gloves/clothing/eye protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

The following workflow illustrates the essential steps for safely handling this air- and moisture-sensitive reagent.

Caption: Workflow for Handling Air-Sensitive Reagents.

PART 3: Chemical Reactivity and Synthetic Applications

The primary utility of cyclopropylzinc bromide lies in its role as a nucleophilic source of a cyclopropyl group for the formation of carbon-carbon bonds.[7] It is a cornerstone reagent for the Negishi cross-coupling reaction, a powerful method for C(sp²)–C(sp³) bond formation.[1][12]

The Negishi Cross-Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst.[13][14] Palladium catalysts are generally preferred due to their broad functional group tolerance and high yields.[15] The reaction is highly valued for its reliability and efficiency in constructing complex molecular architectures.[12]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the cyclopropylzinc bromide is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (R-R') and regenerating the palladium(0) catalyst.

Caption: The Catalytic Cycle of the Negishi Cross-Coupling.

PART 4: Experimental Protocol: Synthesis of an Arylcyclopropane

This section provides a representative, field-proven protocol for the Negishi cross-coupling of an aryl bromide with cyclopropylzinc bromide.

Objective: To synthesize 1-cyclopropyl-4-methoxybenzene from 1-bromo-4-methoxybenzene.

Materials:

-

1-bromo-4-methoxybenzene

-

Cyclopropylzinc bromide (0.5 M in THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

Step-by-Step Methodology

-

Reaction Setup (Inerting the System):

-

A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure the vessel is free of atmospheric moisture and oxygen.

-

Scientist's Note: This step is critical. Organozinc reagents and the Pd(0) catalyst are sensitive to oxidation, and moisture will quench the organometallic nucleophile, leading to failed reactions.[9][10]

-

-

Reagent Addition:

-

To the flask, add 1-bromo-4-methoxybenzene (1.87 g, 10.0 mmol), followed by the palladium catalyst, Pd(PPh₃)₄ (231 mg, 0.20 mmol, 2 mol%).

-

Add 20 mL of anhydrous THF via syringe to dissolve the solids.

-

Scientist's Note: The catalyst loading is typically between 1-5 mol%. A lower loading is often possible with highly active catalyst systems, making the process more cost-effective and simplifying purification.[15]

-

-

Nucleophile Introduction:

-

Slowly add cyclopropylzinc bromide solution (22 mL, 11.0 mmol, 1.1 equivalents, 0.5 M in THF) to the stirring reaction mixture at room temperature via syringe over 10 minutes.

-

Scientist's Note: A slight excess of the organozinc reagent is used to ensure complete consumption of the limiting aryl bromide. The slow addition helps to control any potential exotherm and maintain optimal reaction conditions.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

-

Quenching and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution to quench any unreacted cyclopropylzinc bromide.

-

Scientist's Note: Quenching is a crucial safety step to neutralize the reactive organometallic species before exposure to air. The addition must be slow to manage gas evolution and potential exotherms.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopropyl-4-methoxybenzene.

-

Conclusion

Cyclopropylzinc bromide solution is a highly effective and versatile reagent for the introduction of the cyclopropyl group in organic synthesis. Its moderated reactivity, coupled with high functional group tolerance, makes it a superior choice for complex molecule synthesis, particularly in the context of drug development.[1][12] A thorough understanding of its physical properties and strict adherence to safe handling protocols under inert conditions are essential for leveraging its full synthetic potential. The Negishi cross-coupling reaction stands as its premier application, providing a reliable and efficient pathway to valuable cyclopropyl-containing compounds.

References

-

PubChem. Cyclopropylzinc bromide. National Center for Biotechnology Information. [Link][5]

-

ResearchGate. General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [Link][12]

-

SLS. Cyclopropylzinc bromide soluti | 680982-50ML | SIGMA-ALDRICH. [Link][7]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link][15]

-

ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link][2]

-

Organic Syntheses. PREPARATION OF SOLID, AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC PIVALATES AND THEIR REACTIONS. [Link][9]

-

GKS Chemistry. Use of Organozinc compounds. YouTube. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. 环丙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyclopropylzinc bromide | C3H5BrZn | CID 14472682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Strained Nucleophile: An In-depth Technical Guide to the Mechanism of Cyclopropylzinc Bromide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylzinc reagents, particularly cyclopropylzinc bromide, are powerful and versatile intermediates in modern organic synthesis. Their unique combination of nucleophilicity and functional group tolerance has made them indispensable for the introduction of the cyclopropyl motif, a common structural element in pharmaceuticals and biologically active molecules. This guide provides a comprehensive technical overview of the formation of cyclopropylzinc bromide, focusing on the mechanistic intricacies of the direct oxidative addition of zinc to cyclopropyl bromide. We will delve into the critical role of zinc activation, the structure and dynamics of the resulting organozinc species, and provide a validated experimental protocol for its preparation and characterization, empowering researchers to confidently employ this valuable reagent in their synthetic endeavors.

Introduction: The Significance of Cyclopropylzinc Reagents

The cyclopropane ring, with its inherent strain and unique electronic properties, imparts profound effects on the biological activity and physicochemical properties of molecules. Consequently, methods for the efficient and selective introduction of this three-membered ring are of paramount importance in drug discovery and development. Organozinc reagents (RZnX) have emerged as a class of organometallics that strike an optimal balance between reactivity and functional group compatibility.[1] Unlike their more reactive Grignard or organolithium counterparts, organozinc reagents tolerate a wide array of sensitive functional groups such as esters, nitriles, and ketones, making them ideal for complex molecule synthesis.[1]

Cyclopropylzinc bromide (c-PrZnBr) stands out as a key reagent for delivering the cyclopropyl nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Pdcatalyzed Negishi cross-coupling.[2][3] Its stability and the efficiency of its preparation have made it a valuable tool for both academic research and commercial applications.[1]

This guide will focus on the most direct and widely used method for preparing cyclopropylzinc bromide: the oxidative addition of metallic zinc to cyclopropyl bromide.

The Core Mechanism: Oxidative Addition of Zinc to Cyclopropyl Bromide

The formation of cyclopropylzinc bromide from cyclopropyl bromide and elemental zinc is an example of an oxidative addition reaction. In this process, the zinc metal (in its 0 oxidation state) inserts into the carbon-bromine bond, resulting in the formation of a C-Zn bond and a Zn-Br bond, with the zinc being oxidized to the +2 state.[4][5]

The Critical Role of Zinc Activation

Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide, which significantly hinders its reactivity.[6] Therefore, activation of the zinc surface is a prerequisite for efficient oxidative addition. Several methods have been developed to prepare highly reactive zinc, with Rieke® Zinc being one of the most prominent.[7][8]

Rieke® Zinc is a highly reactive, fine black powder of zinc metal with a large surface area, typically prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium in a suitable solvent like tetrahydrofuran (THF).[7][8] This process removes the oxide layer and creates a high-energy surface that is exceptionally reactive towards organic halides.[6] The use of Rieke® Zinc allows the oxidative addition to proceed under mild conditions, often at room temperature, and is compatible with a broad range of functional groups.[7]

Other methods for zinc activation include treatment with 1,2-dibromoethane and trimethylsilyl chloride, often in the presence of lithium chloride, which aids in solubilizing the newly formed organozinc species from the metal surface.[9]

Mechanistic Steps of Oxidative Addition

The precise mechanism of oxidative addition of zinc to an alkyl halide can be complex and is influenced by the nature of the halide, the solvent, and the state of the zinc surface. However, a generally accepted model involves the following key steps:

-

Electron Transfer: The reaction is initiated by a single-electron transfer (SET) from the activated zinc surface to the antibonding (σ*) orbital of the carbon-bromine bond of cyclopropyl bromide. This leads to the formation of a cyclopropyl radical and a bromide anion, which remains associated with the zinc surface.

-

Radical Recombination: The highly reactive cyclopropyl radical rapidly recombines with the zinc-bromide species on the metal surface to form the final product, cyclopropylzinc bromide.

This process is often depicted as a concerted insertion of the zinc atom into the C-Br bond, although the stepwise SET mechanism is considered more likely.

Figure 1: Proposed mechanism for the formation of cyclopropylzinc bromide.

Structure, Bonding, and Solution Dynamics

The C-Zn Bond and Molecular Geometry

The carbon-zinc bond in organozinc compounds is a polar covalent bond, with the electron density polarized towards the carbon atom due to the difference in electronegativity (C: 2.55, Zn: 1.65).[9] This polarization imparts nucleophilic character to the cyclopropyl group. In the solid state and in non-coordinating solvents, diorganozinc compounds (R₂Zn) are typically linear monomers.[10] However, organozinc halides like cyclopropylzinc bromide (RZnX) have a more complex structure.

In solution, particularly in coordinating solvents like THF, the zinc atom in c-PrZnBr is typically tetracoordinated, with the THF molecules acting as ligands.[11] This coordination helps to stabilize the organozinc species.

The Schlenk Equilibrium

Similar to Grignard reagents, organozinc halides in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[8][9] This equilibrium involves the disproportionation of the organozinc halide (c-PrZnBr) into the corresponding diorganozinc species (dicyclopropylzinc, (c-Pr)₂Zn) and zinc bromide (ZnBr₂).

2 c-PrZnBr ⇌ (c-Pr)₂Zn + ZnBr₂

The position of this equilibrium is influenced by the solvent, temperature, and the presence of salts.[8] For many synthetic applications, the presence of both species in solution is inconsequential, as both can act as effective nucleophiles.

Figure 2: The Schlenk equilibrium for cyclopropylzinc bromide.

Experimental Protocol: Preparation of Cyclopropylzinc Bromide

This protocol provides a reliable method for the preparation of a solution of cyclopropylzinc bromide using commercially available Rieke® Zinc. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Equipment

| Material/Equipment | Specifications |

| Rieke® Zinc | Slurry in THF |

| Cyclopropyl bromide | Anhydrous |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |

| Schlenk flask | Appropriate size, oven-dried |

| Magnetic stirrer and stir bar | |

| Syringes and needles | Oven-dried |

| Inert gas supply | Argon or Nitrogen |

| Septa |

Step-by-Step Procedure

Figure 3: Workflow for the preparation of cyclopropylzinc bromide.

-

Preparation: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Addition of Rieke® Zinc: Transfer the required amount of Rieke® Zinc slurry into the Schlenk flask via cannula.

-

Dilution: Add additional anhydrous THF to achieve the desired final concentration (typically 0.5 M).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Addition of Cyclopropyl Bromide: Slowly add cyclopropyl bromide (1.0 equivalent) dropwise via syringe over a period of 15-20 minutes. An exothermic reaction should be observed. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Settling: Stop stirring and allow the excess zinc to settle.

-

Isolation: The resulting supernatant, a solution of cyclopropylzinc bromide, can be carefully transferred via cannula to another dry, inerted flask for storage or immediate use.

Characterization

The concentration of the prepared cyclopropylzinc bromide solution can be determined by titration with a standardized solution of iodine in THF using 1,10-phenanthroline as an indicator.

Spectroscopic Data:

-

¹H NMR (THF-d₈): The characteristic signals for the cyclopropyl group attached to zinc are expected to be shifted upfield compared to cyclopropyl bromide. The methine proton (CH-Zn) will appear as a multiplet, and the methylene protons (CH₂) will also appear as multiplets.

-

¹³C NMR (THF-d₈): Similar to the ¹H NMR, the carbon signals of the cyclopropyl ring will be shifted upfield.

Applications in Synthesis: The Negishi Cross-Coupling

A primary application of cyclopropylzinc bromide is in the palladium-catalyzed Negishi cross-coupling reaction to form C(sp²)-C(sp³) bonds.[2] This reaction allows for the efficient coupling of cyclopropylzinc bromide with a variety of aryl, heteroaryl, and vinyl halides or triflates, providing access to a wide range of cyclopropyl-substituted compounds.[1][3]

The catalytic cycle involves:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organic halide (Ar-X).

-

Transmetalation: The cyclopropyl group is transferred from zinc to the palladium center, displacing the halide.

-

Reductive Elimination: The desired cyclopropyl-aryl product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The formation of cyclopropylzinc bromide via the direct oxidative addition of activated zinc to cyclopropyl bromide is a cornerstone reaction in modern synthetic chemistry. Understanding the underlying mechanism, particularly the necessity of zinc activation and the solution-state behavior of the resulting organozinc species, is crucial for its successful and reproducible application. The provided experimental protocol offers a reliable method for the preparation of this valuable reagent. Armed with this knowledge, researchers in drug development and other scientific fields can confidently leverage the unique properties of cyclopropylzinc bromide to advance their synthetic programs and unlock new chemical space.

References

-

Organozinc chemistry - Wikipedia.

-

Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols - Benchchem.

-

Reactive Zinc and Organozinc - Rieke Metals.

-

Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed.

-

Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids.

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH.

-

24.16.3: Organozinc Chemistry.

-

Guide to Handling Rieke Zinc in THF.

-

Structural organozinc chemistry - UU Research Portal.

-

Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding - ResearchGate.

-

General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchGate.

-

Wiley-VCH 2007 - Supporting Information.

-

Oxidative Addition | OpenOChem Learn.

-

Structural organozinc chemistry - DSpace.

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH.

-

Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions - Benchchem.

-

24.7B: Oxidative Addition - Chemistry LibreTexts.

-

Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry.

-

Oxidative Addition.

-

Cyclopropyl bromide(4333-56-6) 1H NMR spectrum - ChemicalBook.

-

3 - Organic Syntheses Procedure.

-

Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7 - Sigma-Aldrich.

-

(PDF) Review of cyclopropyl bromide synthetic process - ResearchGate.

-

CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide - Google Patents.

-

Cyclopropylzinc bromide solution | CAS 126403-68-7 | SCBT.

-

The Negishi Cross-Coupling Reaction - Denmark Group.

-

Cyclopropyl bromide synthesis - ChemicalBook.

-

Negishi coupling - Wikipedia.

-

Cyclopropylzinc bromide | C3H5BrZn | CID 14472682 - PubChem - NIH.

-

1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate.

-

Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives - Organic Chemistry Portal.

-

CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 4. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. riekemetals.com [riekemetals.com]

- 11. 环丙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylzinc bromide is a valuable organozinc reagent in organic synthesis, prized for its ability to introduce the cyclopropyl moiety into a wide range of molecules. Its utility in the construction of complex molecular architectures, particularly in the pharmaceutical industry, has led to a growing interest in its chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of cyclopropylzinc bromide, grounded in the principles of organometallic chemistry. While direct, published spectra of this specific reagent are not abundantly available, this guide synthesizes data from related compounds and spectroscopic principles to provide a robust analytical framework.

Synthesis of Cyclopropylzinc Bromide: A Protocol Grounded in Mechanistic Insight

The preparation of cyclopropylzinc bromide typically involves the oxidative addition of zinc metal to cyclopropyl bromide. The success of this synthesis hinges on the activation of the zinc surface and the choice of solvent.

Experimental Protocol: Synthesis of Cyclopropylzinc Bromide

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add zinc dust or turnings. Activate the zinc by stirring with a dilute solution of HCl, followed by washing with water, ethanol, and finally, dry ether. Dry the activated zinc under vacuum with gentle heating. Rationale: The removal of the passivating oxide layer on the zinc surface is crucial for the oxidative addition to proceed efficiently.

-

Reaction Setup: To the flask containing the activated zinc, add anhydrous tetrahydrofuran (THF) as the solvent. THF is a common choice due to its ability to solvate the organozinc species formed.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. These reagents react with the zinc surface to create fresh, highly reactive sites.

-

Addition of Cyclopropyl Bromide: Dissolve cyclopropyl bromide in anhydrous THF and add it dropwise to the stirred suspension of activated zinc. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction Monitoring and Completion: The reaction progress can be monitored by the disappearance of the zinc metal. Once the zinc has been consumed, the reaction is typically considered complete. The resulting solution of cyclopropylzinc bromide in THF can be used directly for subsequent reactions.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of cyclopropylzinc bromide.

Spectroscopic Characterization

The structural elucidation and characterization of organometallic compounds heavily rely on techniques like NMR and IR spectroscopy.[1][2] These methods provide valuable insights into the bonding and structure of these sensitive compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organozinc reagents.[3][4] The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring are diagnostic of the C-Zn bond formation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclopropylzinc bromide is expected to show complex multiplets for the cyclopropyl protons due to spin-spin coupling. The formation of the C-Zn bond leads to a general upfield shift of the proton signals compared to the starting material, cyclopropyl bromide. This is attributed to the increased electron density on the carbon atom bonded to the electropositive zinc.

-

α-Proton (CH-Zn): The proton on the carbon directly attached to the zinc atom is expected to be the most shielded and, therefore, appear at the highest field (lowest ppm value).

-

β-Protons (CH₂): The four protons on the two methylene groups of the cyclopropyl ring will be diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) in THF-d₈ | Multiplicity | Coupling Constants (J, Hz) |

| Hα (CH-Zn) | ~0.5 - 1.0 | Multiplet | J_vicinal (cis and trans) |

| Hβ (CH₂) | ~0.2 - 0.8 | Multiplet | J_geminal, J_vicinal (cis and trans) |

Note: These are estimated values. Actual chemical shifts can be influenced by the solvent, concentration, and the presence of any coordinating ligands or salts like lithium bromide, which can form ate complexes.[5]

For comparison, the ¹H NMR spectrum of the starting material, cyclopropyl bromide, shows signals at approximately δ 2.9 (m, 1H) and δ 1.1-1.3 (m, 4H).[6] The significant upfield shift upon formation of the organozinc reagent is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct evidence of the carbon-zinc bond. The carbon atom bonded to zinc will experience a significant upfield shift compared to its position in cyclopropyl bromide.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) in THF-d₈ |

| C-Zn | ~5 - 15 |

| CH₂ | ~2 - 8 |

Note: These are estimated values. The exact chemical shifts can vary based on experimental conditions.

In cyclopropyl bromide, the carbon bearing the bromine atom (C-Br) resonates at approximately δ 31 ppm, while the methylene carbons (CH₂) appear at around δ 9 ppm.[7] The pronounced upfield shift of the C-Zn carbon is a clear indicator of the successful formation of the organozinc reagent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups and for probing the nature of the metal-carbon bond.[8][9] While the C-Zn stretching vibration is typically weak and falls in the far-infrared region, changes in the vibrational modes of the cyclopropyl ring can be observed.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 - 3000 | C-H stretching of the cyclopropyl ring |

| ~1020 | Ring breathing mode of the cyclopropyl group |

| Below 600 | C-Zn stretching vibration |

The C-H stretching frequencies of the cyclopropyl ring are characteristic and appear at higher wavenumbers than those of typical alkanes due to the increased s-character of the C-H bonds. The ring breathing mode is also a distinctive feature of the cyclopropane skeleton. For comparison, the IR spectrum of cyclopropyl bromide shows a strong C-Br stretching vibration in the range of 600-500 cm⁻¹.[10][11] The disappearance of this band and the potential appearance of a new band in the far-IR region would be indicative of the formation of cyclopropylzinc bromide.

Conclusion

The spectroscopic characterization of cyclopropylzinc bromide, while not extensively documented with readily available spectra, can be confidently approached through a combination of established principles of organometallic spectroscopy and comparison with related compounds. The key diagnostic features in NMR spectroscopy are the significant upfield shifts of the α-proton and the carbon atom directly bonded to zinc. In IR spectroscopy, the disappearance of the C-Br stretching vibration and the persistence of the characteristic cyclopropyl ring vibrations confirm the formation of the desired organozinc reagent. This guide provides a foundational framework for researchers to confidently synthesize, handle, and analyze this important synthetic building block.

References

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(5), 1551–1555. [Link]

-

Manning, A. R. (1968). Spectroscopic studies on organometallic compounds. Part XVII. Infrared spectra of dicarbonyl-(π-cyclopentadienyl)iron complexes in the carbonyl stretching regions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1319-1322. [Link]

-

LibreTexts. (2023, May 3). 23.1C: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

-

Bruker. (n.d.). Organometallic Chemistry. [Link]

-

Gourlaouen, C., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Infrared and Raman spectroscopy of organometallic compounds. [Link]

-

MDPI. (2018). Organozinc Precursor-Derived Crystalline ZnO Nanoparticles: Synthesis, Characterization and Their Spectroscopic Properties. Nanomaterials. [Link]

-

Scribd. (n.d.). IR and Raman Spectroscopy of Organometallic Compounds-HC. [Link]

-

Hanada, E. M. (2021). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. [Link]

-

Hanada, E. M., et al. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research. [Link]

-

Koszinowski, K., et al. (2011). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. Organometallics. [Link]

-

DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... [Link]

-

PubChem. (n.d.). Cyclopropylzinc bromide. [Link]

-

NIST. (n.d.). Cyclopropyl bromide. [Link]

-

PubChem. (n.d.). Bromocyclopropane. [Link]

- Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

- Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.

-

NIST. (n.d.). Cyclopropyl bromide IR spectrum. [Link]

-

NIST. (n.d.). Cyclopropyl bromide. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organometallic Chemistry | Bruker [bruker.com]

- 3. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclopropyl bromide(4333-56-6) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclopropyl bromide(4333-56-6) 13C NMR spectrum [chemicalbook.com]

- 8. Spectroscopic studies on organometallic compounds. Part XVII. Infrared spectra of dicarbonyl-(π-cyclopentadienyl)iron complexes in the carbonyl stretching regions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopropyl bromide [webbook.nist.gov]

- 11. Cyclopropyl bromide [webbook.nist.gov]

The Modern Alchemist's Toolkit: An In-depth Guide to Organozinc Reagents in Organic Synthesis

Abstract

Organozinc reagents, pioneers in the field of organometallic chemistry, have undergone a remarkable renaissance, evolving from historical curiosities to indispensable tools in modern organic synthesis. Their unique balance of reactivity and functional group tolerance has positioned them as crucial intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of the core principles governing organozinc chemistry, from their fundamental preparation and structural nuances to their application in cornerstone carbon-carbon bond-forming reactions. We will delve into the mechanistic intricacies that dictate their synthetic utility and provide field-proven insights to empower researchers in leveraging these versatile reagents for transformative chemical innovation.

A Legacy of Innovation: The Enduring Relevance of Organozinc Chemistry

The journey of organozinc compounds began in 1848 when Edward Frankland synthesized diethylzinc, marking the dawn of organometallic chemistry.[1][2][3] These early reagents, though pyrophoric and challenging to handle, laid the theoretical groundwork for the concept of chemical valence.[2] For a considerable period, the more reactive Grignard and organolithium reagents overshadowed their zinc counterparts.[4] However, the very moderation in reactivity that once seemed a limitation has become their greatest asset. The highly covalent and less polar nature of the carbon-zinc bond imparts a remarkable tolerance to a wide array of sensitive functional groups, such as esters, nitriles, and ketones, which are often incompatible with more aggressive organometallics.[1][5][6] This chemoselectivity minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and enhancing overall efficiency—a critical advantage in the multi-step synthesis of complex molecules like pharmaceuticals and natural products.[6][7]

Classification and Synthesis: Tailoring the Reagent to the Task

Organozinc reagents can be broadly categorized, with each class offering distinct reactivity profiles and applications.[1][8]

-

Diorganozinc (R₂Zn): These compounds feature two organic substituents bound to the zinc center.

-

Heteroleptic (RZnX): In this class, the zinc atom is bonded to one organic group and one electronegative group (X), typically a halide.

-

Ionic Organozincates (RₙZn⁻): These are anionic complexes where the zinc atom bears a negative charge.

The judicious choice of preparatory method is paramount to accessing the desired reagent with optimal reactivity and stability.

Foundational Preparative Strategies

Several key methods are employed for the synthesis of organozinc reagents:

-

Oxidative Addition: This classic approach, first demonstrated by Frankland, involves the direct insertion of zinc metal into an organic halide.[1][9] The reactivity of the zinc metal is a critical parameter. Standard zinc dust often requires harsh conditions.[10] To circumvent this, highly activated forms of zinc, such as Rieke® Zinc , are frequently used.[1][10] Rieke® Zinc, prepared by the reduction of a zinc salt, possesses a high surface area and exceptional reactivity, enabling the direct formation of organozinc reagents from a wide range of organic halides under mild conditions.[10]

-

Transmetalation: This versatile method involves the exchange of an organic group from a more electropositive metal (like lithium or magnesium) to a zinc salt (e.g., ZnCl₂).[1][11][12] This is a widely used technique as it allows for the preparation of organozinc reagents from readily available organolithium or Grignard precursors.

-

Halogen-Zinc Exchange: This method provides another pathway to functionalized organozinc reagents.[12]

The choice of solvent also plays a crucial role. While ethereal solvents like tetrahydrofuran (THF) are common, the use of polar aprotic solvents or the addition of salts like lithium chloride can significantly influence the solubilization and reactivity of the organozinc species.[13][14]

Comparative Overview of Preparative Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

| Oxidative Addition (Standard Zinc) | Organic Halide (R-X), Zn dust | Often requires heat, activation | Cost-effective | Limited to reactive halides, poor functional group tolerance |

| Oxidative Addition (Rieke® Zinc) | Organic Halide (R-X), Rieke® Zinc | Mild, often room temperature | High reactivity, excellent functional group tolerance, direct preparation | Cost of Rieke® Zinc, requires inert atmosphere |

| Transmetalation | Organolithium (R-Li) or Grignard (R-MgX), Zinc Halide (ZnX₂) | Typically low temperatures | Wide substrate scope, access to diverse functionalized reagents | Requires pre-formation of organolithium/Grignard, potential for side reactions |

The Science of Selectivity: Structure, Bonding, and Reactivity

The synthetic utility of organozinc reagents is a direct consequence of their electronic and structural properties. The carbon-zinc bond is significantly more covalent than its magnesium or lithium analogues, resulting in reduced carbanionic character of the organic group.[1][6] This inherent mildness is the cornerstone of their functional group tolerance.[1][11]

Diorganozinc compounds typically adopt a linear geometry, a result of sp-hybridization at the zinc center.[1][9] This linearity leads to a zero-dipole moment in symmetric R₂Zn compounds, explaining their solubility in nonpolar solvents.[1] In contrast, organozinc halides often form aggregates in solution.[15] The coordination environment around the zinc atom is flexible, commonly adopting tetrahedral or octahedral geometries in its complexes, a trait attributed to its filled 3d orbital which eliminates ligand field stabilization effects.[1]

While inherently less reactive towards many organic electrophiles compared to Grignards, the nucleophilicity of organozinc reagents can be dramatically enhanced through transmetalation to other metals, most notably palladium and copper.[1][6] This dual nature—stability in the presence of functional groups and potent reactivity upon activation—is the key to their widespread application.

Cornerstone Applications in Carbon-Carbon Bond Formation

Organozinc reagents are central to several name reactions that have become indispensable in the synthetic chemist's arsenal.

The Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[16][17] Its broad scope, encompassing sp³, sp², and sp hybridized carbon centers, and its exceptional functional group tolerance make it a highly versatile tool, particularly in the synthesis of complex biaryls and natural products.[16][17][18]

Mechanism: The catalytic cycle of the Negishi coupling is a well-established paradigm for cross-coupling reactions.[18]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.

The Reformatsky Reaction

Discovered by Sergey Reformatsky, this reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[2][19] The key intermediate is a zinc enolate, often called a "Reformatsky enolate," which is generated in situ.[19][20]

A significant advantage of the Reformatsky reaction is that the zinc enolates are less reactive than their lithium or magnesium counterparts, preventing undesired side reactions like self-condensation of the ester.[19][20] This allows for the formation of the enolate in the presence of the carbonyl electrophile.

Mechanism:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.

-

Enolate Formation: The resulting organozinc species rearranges to form a zinc enolate.

-

Nucleophilic Addition: The zinc enolate adds to the carbonyl group of the aldehyde or ketone via a six-membered chair-like transition state.

-

Workup: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[19][20]

Figure 2: Workflow of the Reformatsky reaction.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a premier method for the stereospecific synthesis of cyclopropanes from alkenes.[21][22] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple.[21] A popular and often more efficient variation, the Furukawa modification, employs diethylzinc in place of the zinc-copper couple.[21]

A key feature of this reaction is its concerted mechanism, where the methylene group is delivered to both carbons of the double bond simultaneously.[21] This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[21] The reaction is also notable for its compatibility with a wide range of functional groups.

Mechanism: The reaction proceeds through a "butterfly-type" transition state where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene group.[22][23]

Experimental Protocols: From Reagent Preparation to Application

The following protocols are provided as illustrative examples and should be performed by trained personnel under an inert atmosphere, as organozinc reagents can be sensitive to air and moisture.[1]

Protocol: Preparation of an Arylzinc Reagent using Rieke® Zinc

Objective: To prepare a solution of phenylzinc bromide in THF.

Materials:

-

Rieke® Zinc (highly activated zinc powder)

-

Bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Dry, three-necked round-bottom flask

-

Magnetic stir bar, reflux condenser, rubber septa, inert gas inlet (Argon or Nitrogen)

-

Cannula

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, all under a positive pressure of inert gas.[10]

-

Zinc Addition: Under inert atmosphere, transfer the required amount of Rieke® Zinc slurry into the flask via cannula.[10]

-

Substrate Addition: In a separate dry flask, dissolve bromobenzene in anhydrous THF. Transfer this solution to the flask containing the Rieke® Zinc via cannula.[10]

-

Reaction: Stir the mixture at room temperature. The reaction is typically initiated spontaneously. For less reactive bromides, gentle heating may be required.[10]

-

Monitoring and Use: The reaction progress can be monitored by gas chromatography (GC) analysis of quenched aliquots. Upon completion, the resulting greyish solution of phenylzinc bromide can be used directly in subsequent reactions.[10]

Protocol: A Representative Negishi Cross-Coupling

Objective: To couple phenylzinc bromide with 4-iodotoluene.

Materials:

-

Solution of phenylzinc bromide in THF (prepared as above)

-

4-Iodotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous THF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst and Electrophile: To a dry flask under inert atmosphere, add 4-iodotoluene and anhydrous THF. Stir until dissolved. Add the palladium catalyst [Pd(PPh₃)₄].

-

Nucleophile Addition: Slowly add the prepared solution of phenylzinc bromide to the reaction flask at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC or GC).

-

Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-methylbiphenyl.

The Future is Functional: Asymmetric Synthesis and Beyond

A burgeoning area of organozinc chemistry is their application in catalytic asymmetric synthesis.[24] Chiral ligands can coordinate to the zinc center, creating a chiral environment that directs the enantioselective addition of the organozinc reagent to prochiral electrophiles, such as aldehydes.[9][24][25] This has become a powerful method for the synthesis of enantioenriched secondary alcohols, which are valuable building blocks in medicinal chemistry.[9][25]

The continuous development of new ligands and more reactive forms of zinc, coupled with a deeper mechanistic understanding, ensures that organozinc reagents will remain at the forefront of innovation in organic synthesis.[4][13] Their unique ability to bridge the gap between reactivity and selectivity will continue to empower chemists to construct the complex molecules that shape our world.

References

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

American Chemical Society. (n.d.). Early history of zinc in organic synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

ACS Catalysis. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Organometallic Chemistry :: Organozinc Reagents. Retrieved from [Link]

-

PubMed. (2017, October 6). A Mild, Functional Group Tolerant Addition of Organozinc Nucleophiles to N-Activated Quinolines and Isoquinolines. Retrieved from [Link]

-

J-Stage. (n.d.). Preparative Routes to Organozinc Reagents Used for Organic Synthesis. Retrieved from [Link]

-

YouTube. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, August 1). Negishi Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

DSpace. (n.d.). Structural organozinc chemistry. Retrieved from [Link]

-

University of Hyderabad. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

-

Slideshare. (n.d.). ORGANOZINC REAGENT. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. Retrieved from [Link]

-

ACS Publications. (2014, April 16). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Retrieved from [Link]

-

PubMed. (n.d.). Catalytic asymmetric organozinc additions to carbonyl compounds. Retrieved from [Link]

-

Synfacts. (2024, December 20). Asymmetric Addition of Organozinc Reagents to Aldehydes. Retrieved from [Link]

- Google Patents. (n.d.). EP0946570A1 - Process for the preparation of an organozinc reagent.

-

UU Research Portal. (n.d.). Structural organozinc chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Synthesis, Structure, and Reactivity of a Terminal Organozinc Fluoride Compound: Hydrogen Bonding, Halogen Bonding, and Donor–Acceptor Interactions. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). History. Retrieved from [Link]

-

ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and applications of organozinc compounds. Retrieved from [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 3. History | OpenOChem Learn [learn.openochem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 유기아연 시약 [sigmaaldrich.com]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Mild, Functional Group Tolerant Addition of Organozinc Nucleophiles to N-Activated Quinolines and Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparative Routes to Organozinc Reagents Used for Organic Synthesis [jstage.jst.go.jp]

- 13. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 15. research-portal.uu.nl [research-portal.uu.nl]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Negishi coupling - Wikipedia [en.wikipedia.org]

- 18. books.rsc.org [books.rsc.org]

- 19. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 22. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Negishi Coupling with Cyclopropylzinc Bromide

Introduction: The Power and Precision of Cyclopropylation via Negishi Coupling

The introduction of a cyclopropyl moiety is a pivotal strategy in medicinal chemistry and materials science. This small, strained ring system can significantly modulate a molecule's pharmacological and physical properties, including metabolic stability, lipophilicity, and conformational rigidity. Among the various cross-coupling methodologies, the Negishi coupling stands out for its exceptional functional group tolerance and the high reactivity of its organozinc reagents.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of cyclopropylzinc bromide in palladium-catalyzed Negishi cross-coupling reactions.

The Negishi coupling, a Nobel Prize-winning transformation, forges carbon-carbon bonds between an organozinc compound and an organic halide or triflate, catalyzed by a palladium or nickel complex.[3][4][5][6] Its broad scope allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in complex molecule synthesis.[3][5] Organozinc reagents, while requiring handling under inert conditions due to their air and moisture sensitivity, offer the distinct advantage of rapid transmetalation, often leading to milder reaction conditions and shorter reaction times compared to other cross-coupling partners like organoboranes or organostannanes.[2][7][8]

This guide will delve into the mechanistic underpinnings of the Negishi coupling, provide a detailed, step-by-step protocol for the preparation of cyclopropylzinc bromide and its subsequent cross-coupling with an aryl halide, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[4][6][7] The reactivity of the halide typically follows the trend I > OTf > Br >> Cl.[3]

-

Transmetalation: The organozinc reagent (in this case, cyclopropylzinc bromide) then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species.[4][5][6] This step is often the turnover-limiting step in other cross-coupling reactions, but the high reactivity of organozinc compounds facilitates a rapid transfer.[4]

-